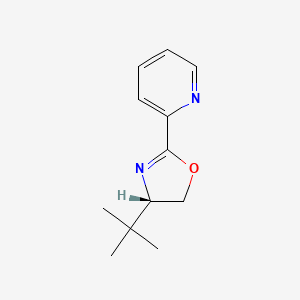

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

Descripción

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline (CAS 117408-98-7) is a chiral oxazoline ligand with a pyridyl substituent at the 2-position and a bulky tert-butyl group at the 4-position of the oxazoline ring. Its stereoelectronic properties make it a versatile ligand in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as Heck arylations, hydrosilylation, and alkene functionalization . The tert-butyl group induces significant steric hindrance, which enhances enantioselectivity by restricting conformational flexibility in transition states . This ligand is commercially available with high enantiomeric excess (≥99% ee) and is widely used in academic and industrial research .

Propiedades

IUPAC Name |

(4S)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOAIDZRVWJBEG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117408-98-7 | |

| Record name | (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method is the reaction of (S)-tert-butyl-2-amino-3-pyridine with an appropriate carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the desired enantiomeric excess. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles or other derivatives.

Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced products.

Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amino alcohols. Substitution reactions can lead to a variety of functionalized oxazoline derivatives.

Aplicaciones Científicas De Investigación

Catalysis

Asymmetric Catalysis

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is widely recognized as an effective ligand in asymmetric catalysis. It enhances selectivity and yield in numerous chemical reactions, especially in the synthesis of pharmaceuticals. The compound coordinates with metal centers, such as palladium, to form chiral complexes that facilitate enantioselective transformations.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed enantioselective conjugate additions, this compound coordinates to the palladium center. This coordination creates a chiral environment that influences the facial selectivity of the reactants, leading to the preferential formation of one enantiomer over another. This property is crucial for producing chiral intermediates in pharmaceutical synthesis .

Drug Development

Design of Novel Drug Candidates

The unique structural features of this compound allow for the design of novel drug candidates targeting specific biological pathways. Its ability to induce chirality makes it valuable in medicinal chemistry for developing therapeutics with enhanced efficacy and reduced side effects.

Example Applications

Research has shown that derivatives of this compound can be synthesized to target various receptors or enzymes involved in disease pathways, thereby contributing to the development of new treatments for conditions such as cancer and neurological disorders .

Material Science

Advanced Materials Development

This oxazoline derivative is also utilized in the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices improves thermal and mechanical properties, making it suitable for applications in electronics and packaging.

Data Table: Properties of Oxazoline-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chiral Induction | Yes |

Biochemical Research

Enzyme Mechanism Studies

this compound serves as a probe in biochemical research to study enzyme mechanisms and interactions. By providing insights into biochemical pathways, it aids in identifying potential therapeutic targets.

Research Findings

Studies employing this compound have revealed critical information about enzyme-substrate interactions and the role of chirality in biological processes .

Analytical Chemistry

Chiral Separation Techniques

In analytical chemistry, this compound is employed in chiral separation techniques. It allows for the efficient analysis of enantiomers in various samples, which is essential for quality control in pharmaceuticals.

Application Example

The compound can be used in high-performance liquid chromatography (HPLC) methods to separate chiral compounds effectively, ensuring compliance with regulatory standards for drug purity .

Mecanismo De Acción

The mechanism of action of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline in asymmetric catalysis involves its ability to coordinate with metal centers, forming chiral complexes that can induce enantioselectivity in various reactions. The oxazoline ring provides a rigid framework that helps to control the spatial arrangement of the reacting molecules, leading to the formation of chiral products with high enantiomeric excess.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline include variations in the oxazoline ring substituents and pyridyl modifications. These changes influence steric bulk, electronic properties, and catalytic performance:

Catalytic Performance

Enantioselectivity in Cu-PYOX Systems: The tert-butyl substituent in this compound provides a 7-fold improvement in enantioselectivity (up to 65% ee for cis products) compared to analogs with smaller groups (e.g., iso-propyl) or spacers. This is attributed to cooperative steric effects between the tert-butyl group and the polymeric backbone in immobilized catalysts . In contrast, the phenoxy-spacer analog reduces enantioselectivity by 20–30%, highlighting the necessity of a rigid support .

Metal-Specific Activity :

- When paired with Rh(III), analogs like (S)-4-tert-butyl-2-(2'-hydroxyphenyl)oxazoline show markedly reduced TNF-α inhibition compared to Ir(III) or Os(II) complexes, emphasizing the ligand-metal compatibility .

Electronic Effects in Hydrosilylation :

- CF3-substituted analogs (e.g., 7c) exhibit lower yields (≤70%) in ketone hydrosilylation compared to the tert-butyl variant (up to 99% yield), likely due to excessive electron withdrawal destabilizing transition states .

Enantioselectivity Trends

- Steric Bulk : Larger substituents (tert-butyl > iso-propyl > methyl) correlate with higher enantioselectivity in asymmetric silylation and Heck reactions .

- Polymeric Immobilization : Immobilized this compound ligands achieve 65% ee in cis product formation, outperforming homogeneous analogs (<10% ee) .

Key Research Findings

- Sigman Group Studies : Multivariate analysis of 2-pyridyl oxazoline ligands demonstrated that the tert-butyl group optimally balances steric and electronic effects for enantioselective Heck arylations, achieving >90% ee in certain substrates .

- Doyle Group Comparisons : Bis(oxazoline) ligands with tert-butyl groups outperform bioxazoline analogs in cross-electrophile couplings due to enhanced transition-state discrimination .

- Industrial Relevance : Commercial availability of high-purity this compound (e.g., from CymitQuimica and Sigma-Aldrich) supports its adoption in large-scale syntheses of pharmaceuticals and agrochemicals .

Actividad Biológica

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline, a chiral oxazoline derivative, is recognized for its diverse biological activities and significant applications in asymmetric catalysis. This article explores its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Structural Characteristics

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol

- Key Features : The compound features a five-membered heterocyclic ring with nitrogen and oxygen atoms, a tert-butyl group, and a pyridine ring, enhancing its steric and electronic properties.

Biological Activities

-

Asymmetric Catalysis :

- This compound acts as a ligand in various asymmetric reactions, facilitating enantioselective synthesis crucial in pharmaceuticals and agrochemicals. It influences the stereochemical outcome of reactions by interacting differently with chiral substrates.

- Enzyme Inhibition :

- Mechanism of Action :

Study 1: Inhibition of CYP1A2

A study demonstrated that this compound effectively inhibits CYP1A2 activity. This inhibition was quantified using enzymatic assays where varying concentrations of the compound were tested against known substrates. The results indicated a dose-dependent inhibition pattern, with an IC50 value suggesting moderate potency as an inhibitor.

| Concentration (µM) | % Inhibition |

|---|---|

| 0 | 0 |

| 10 | 35 |

| 50 | 65 |

| 100 | 85 |

Study 2: Asymmetric Synthesis

In another study focusing on asymmetric synthesis, this compound was utilized in a cross-coupling reaction involving nickel(II) complexes. The ligand's presence significantly improved reaction rates and selectivity for the desired product.

| Reaction Condition | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Without Ligand | 30 | N/A |

| With (S)-4-tert-Butyl... | 85 | 92 |

Applications in Medicinal Chemistry

The compound's favorable absorption characteristics indicate its potential as a drug candidate. Its ability to penetrate cell membranes enhances its utility in targeting various biological pathways. Research suggests that modifications to the oxazoline structure could further improve its efficacy and specificity against biological targets.

Q & A

Q. What are the key synthetic routes for preparing (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline, and what reaction conditions optimize yield and enantiopurity?

The synthesis typically involves cyclization of amino alcohols with carboxylic acid derivatives. For example, methyl esters of 2-pyridyl oxazoline can be synthesized via nucleophilic substitution between 2-cyanopyridine and methanol, followed by reaction with tert-butyl isocyanide under acidic conditions . Key steps include:

- Solvent selection : Anhydrous THF or CH₂Cl₂ minimizes side reactions.

- Catalysts : Triethylamine (NEt₃) facilitates acylation reactions with benzoyl chloride derivatives .

- Purification : Column chromatography (e.g., PE:EtOAc 9:1) ensures high enantiopurity (>97% ee) .

Yields range from 68% to 88% under optimized conditions .

Q. How is this compound used as a ligand in enantioselective catalysis?

This compound serves as a chiral ligand in asymmetric reductions and conjugate additions. For example:

- Asymmetric silicon-mediated ketone reductions : Achieves up to 70% ee in enantioselective reductions of ketones using trichlorosilane as a reductant. The pyridyl-oxazoline framework enhances Lewis basicity, activating the silicon reagent .

- Palladium-catalyzed reactions : In Pd(II)-catalyzed aminoarylations, the ligand improves regioselectivity and enantioselectivity (up to 93% ee) by stabilizing transition states via π-π interactions between the pyridyl group and aromatic substrates .

Advanced Research Questions

Q. How do structural modifications of the oxazoline ring impact catalytic performance in asymmetric reactions?

Substituents on the oxazoline ring and pyridyl moiety significantly influence enantioselectivity:

- Steric effects : Bulky tert-butyl groups at the 4-position enhance stereochemical control by restricting rotational freedom, as seen in Pd-catalyzed conjugate additions .

- Electronic effects : Electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the benzoyl ester improve catalytic activity in silicon-mediated reductions by polarizing the substrate .

- Comparative studies : For example, replacing the tert-butyl group with a methyl group reduces enantioselectivity from 70% to 51% ee in ketone reductions .

Q. What experimental strategies resolve contradictions in enantioselectivity data across different catalytic systems?

Discrepancies in enantioselectivity (e.g., 46–93% ee) arise from:

- Polymeric vs. homogeneous catalysts : Immobilizing the ligand on a rigid polymeric backbone (e.g., crosslinked polystyrene) enhances enantioselectivity by 40–65% compared to solution-phase systems, likely due to restricted transition-state geometries .

- Solvent polarity : Nonpolar solvents like toluene favor higher ee values in Pd-catalyzed reactions by minimizing ligand dissociation .

- Additive screening : Using chiral co-catalysts (e.g., TDAE) or adjusting boronic acid stoichiometry mitigates protodeboronation side reactions, improving yield and selectivity .

Q. How does cyclopalladation of this compound occur, and what structural insights does it provide?

Cyclopalladation involves activation of the tert-butyl C(sp³)–H bond using Pd(OAc)₂ in acetic acid, forming an exo-palladacycle. Key findings include:

- X-ray crystallography : Confirms a puckered λ(S) conformation of the palladacycle, with π-π interactions between the pyridyl group and benzonitrile ligands stabilizing the structure .

- Mechanistic implications : The reaction proceeds via a five-membered transition state, with the tert-butyl group’s steric bulk directing regioselectivity .

Q. What analytical methods validate the structural integrity and enantiopurity of synthesized this compound derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring puckering (e.g., δ 8.70 ppm for pyridyl protons) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with retention times correlating to ee values .

- ESI-HRMS : Verifies molecular weights (e.g., [M+H]⁺ at m/z 297.1239) and isotopic patterns .

Methodological Challenges and Solutions

Q. How can researchers optimize ligand loading to balance cost and catalytic efficiency?

- Low-loading protocols : Using 2–5 mol% ligand in Pd-catalyzed reactions maintains >90% yield while reducing costs. For example, iterative addition of arylboronic acids minimizes ligand decomposition in conjugate additions .

- Ligand recycling : Immobilizing the ligand on magnetic nanoparticles or mesoporous silica enables recovery and reuse for up to 5 cycles without significant loss in activity .

Q. What computational tools predict the ligand’s performance in novel catalytic systems?

- DFT calculations : Models transition-state geometries to rationalize enantioselectivity trends. For instance, NCI (non-covalent interaction) plots reveal stabilizing CH-π interactions between the tert-butyl group and substrates .

- Molecular docking : Simulates ligand-metal coordination in Pd or Cu complexes to guide substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.